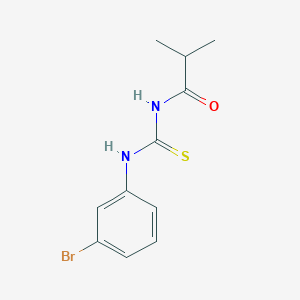![molecular formula C21H21N5O4 B254738 3-(3,5-dioxo-2H-1,2,4-triazin-6-yl)-N-[(Z)-[4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]propanamide](/img/structure/B254738.png)
3-(3,5-dioxo-2H-1,2,4-triazin-6-yl)-N-[(Z)-[4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,5-dioxo-2H-1,2,4-triazin-6-yl)-N-[(Z)-[4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]propanamide is a chemical compound that has gained significant attention in scientific research. This compound is also known as MPTP and is used in various research studies due to its unique properties and mechanism of action.
作用機序
The mechanism of action of MPTP involves the reaction of the compound with thiol groups in biological systems. This reaction results in the formation of a fluorescent adduct, which can be detected using various spectroscopic techniques.
Biochemical and Physiological Effects:
MPTP does not have any significant biochemical or physiological effects on its own. However, the fluorescent adduct formed by the reaction of MPTP with thiol groups can be used to study various biological processes.
実験室実験の利点と制限
The primary advantage of using MPTP in lab experiments is its ability to detect thiols in biological systems with high sensitivity and specificity. However, the limitations of using MPTP include its potential toxicity and the need for specialized equipment to detect the fluorescent adduct.
将来の方向性
There are several future directions for the use of MPTP in scientific research. One potential application is the development of MPTP-based sensors for the detection of thiols in biological fluids. Another potential direction is the use of MPTP in the development of new catalysts for chemical reactions.
In conclusion, 3-(3,5-dioxo-2H-1,2,4-triazin-6-yl)-N-[(Z)-[4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]propanamide is a unique chemical compound that has gained significant attention in scientific research. Its ability to detect thiols in biological systems with high sensitivity and specificity makes it a valuable tool in various research studies. With ongoing research, MPTP may have even more potential applications in the future.
合成法
The synthesis of MPTP involves the reaction of 4-(4-methylphenylmethoxy) benzaldehyde with 3-amino-1,2,4-triazin-5(2H)-one in the presence of acetic acid. The resulting product is then reacted with N-(4-bromophenyl) acetamide in the presence of triethylamine to obtain MPTP.
科学的研究の応用
MPTP has been extensively used in scientific research due to its unique properties. It is primarily used as a fluorescent probe to detect the presence of thiols in biological systems. MPTP has also been used as a catalyst in various chemical reactions.
特性
製品名 |
3-(3,5-dioxo-2H-1,2,4-triazin-6-yl)-N-[(Z)-[4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]propanamide |
|---|---|
分子式 |
C21H21N5O4 |
分子量 |
407.4 g/mol |
IUPAC名 |
3-(3,5-dioxo-2H-1,2,4-triazin-6-yl)-N-[(Z)-[4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]propanamide |
InChI |
InChI=1S/C21H21N5O4/c1-14-2-4-16(5-3-14)13-30-17-8-6-15(7-9-17)12-22-25-19(27)11-10-18-20(28)23-21(29)26-24-18/h2-9,12H,10-11,13H2,1H3,(H,25,27)(H2,23,26,28,29)/b22-12- |
InChIキー |
OGSKBEAWLLNZTL-UUYOSTAYSA-N |
異性体SMILES |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)/C=N\NC(=O)CCC3=NNC(=O)NC3=O |
SMILES |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)C=NNC(=O)CCC3=NNC(=O)NC3=O |
正規SMILES |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)C=NNC(=O)CCC3=NNC(=O)NC3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(1,3,4-Thiadiazol-2-yl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254658.png)

![1-[4-(Allyloxy)phenyl]-7-fluoro-2-(2-methoxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254660.png)
![3-hydroxy-1-(2-hydroxyethyl)-5-(4-hydroxyphenyl)-4-{[4-(prop-2-en-1-yloxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B254662.png)
![4-[(3,4-dimethoxyphenyl)carbonyl]-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B254664.png)
![1-[3-Ethoxy-4-(3-methylbutoxy)phenyl]-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254665.png)

![(2Z)-6-(4-chlorobenzyl)-2-(4-methoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B254670.png)


![6-{[(3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)sulfonyl]amino}hexanoic acid](/img/structure/B254677.png)
![2-methyl-N-[6-(4-morpholinylsulfonyl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B254678.png)

![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[6-(4-morpholinylsulfonyl)-1,3-benzothiazol-2-yl]acetamide](/img/structure/B254682.png)